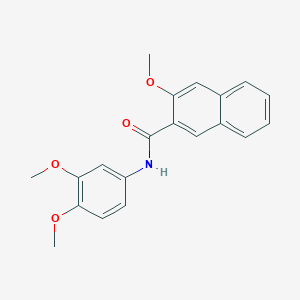![molecular formula C16H12FNO3 B5822247 2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)
2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, commonly known as FLI, is a synthetic compound that has gained attention in the scientific community due to its potential application in drug discovery. FLI is a small molecule that belongs to the class of isoindolinones, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of FLI is not fully understood, but studies have suggested that it may act as a histone deacetylase inhibitor (HDACi). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. FLI may also inhibit the activity of other enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
FLI has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that FLI can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen. FLI has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of FLI is its small size, which allows it to easily penetrate cell membranes and reach its target enzymes. FLI is also relatively easy and inexpensive to synthesize, which makes it a viable option for drug discovery research. However, one limitation of FLI is its low solubility in water, which can make it difficult to administer in vivo. FLI also has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on FLI. One area of interest is the development of FLI analogs with improved solubility and bioavailability. Another area of research is the identification of specific cancer types that are particularly sensitive to FLI treatment. Additionally, further studies are needed to fully understand the mechanism of action of FLI and its potential applications in the treatment of cancer and other diseases.
合成法
The synthesis of FLI involves a multi-step procedure that starts with the reaction of 2-fluorophenol with epichlorohydrin to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form FLI. The purity of the synthesized compound can be improved by recrystallization and column chromatography.
科学的研究の応用
FLI has been shown to have potential applications in drug discovery, particularly in the field of cancer research. Studies have demonstrated that FLI can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. FLI has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
特性
IUPAC Name |
2-[2-(2-fluorophenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-13-7-3-4-8-14(13)21-10-9-18-15(19)11-5-1-2-6-12(11)16(18)20/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTSJTCXKJLQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5822166.png)

![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)



![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)

![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B5822269.png)
![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)